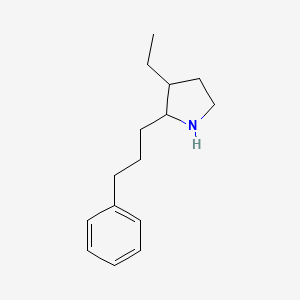
3-Ethyl-2-(3-phenylpropyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-(3-phenylpropyl)pyrrolidine is a chemical compound that belongs to the pyrrolidine class of compounds. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound has the molecular formula C15H23N and a molecular weight of 217.35 g/mol . It is characterized by the presence of an ethyl group at the third position and a phenylpropyl group at the second position of the pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(3-phenylpropyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropropylamine with an aromatic aldehyde to form an imine intermediate, which is then reduced to yield the desired pyrrolidine . Another approach involves the use of primary amines and diols in the presence of a Cp*Ir complex to catalyze the N-heterocyclization reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of nickel and cerium catalysts has been reported to facilitate the selective C(sp3)-C(sp2) cross-coupling reactions, making the process more practical and scalable .
化学反応の分析
Types of Reactions
3-Ethyl-2-(3-phenylpropyl)pyrrolidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
3-Ethyl-2-(3-phenylpropyl)pyrrolidine has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-Ethyl-2-(3-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to enantioselective proteins, influencing their biological activity . The stereochemistry of the molecule plays a crucial role in its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
3-Ethyl-2-(3-phenylpropyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both an ethyl and a phenylpropyl group on the pyrrolidine ring enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C15H23N |
|---|---|
分子量 |
217.35 g/mol |
IUPAC名 |
3-ethyl-2-(3-phenylpropyl)pyrrolidine |
InChI |
InChI=1S/C15H23N/c1-2-14-11-12-16-15(14)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,14-16H,2,6,9-12H2,1H3 |
InChIキー |
SXOZOAZLZOOHGF-UHFFFAOYSA-N |
正規SMILES |
CCC1CCNC1CCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869174.png)
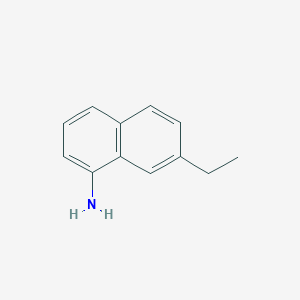
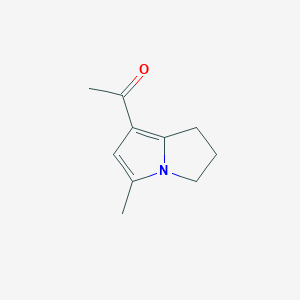
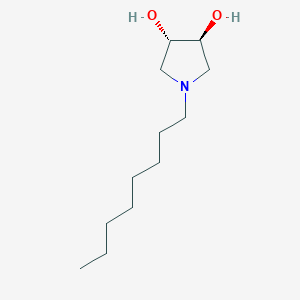
![1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869184.png)
![Isopropyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B12869188.png)
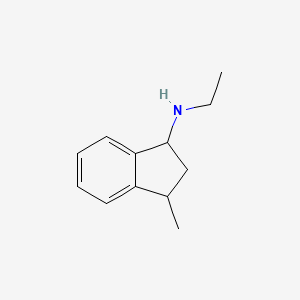
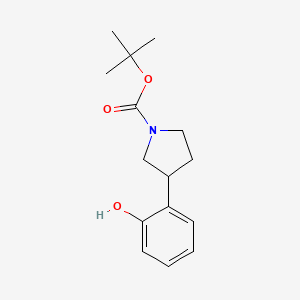
![1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one](/img/structure/B12869212.png)

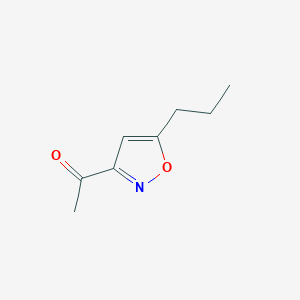
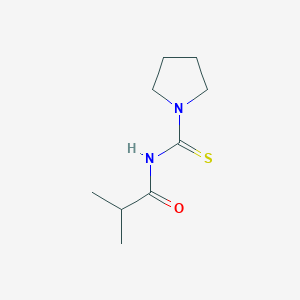
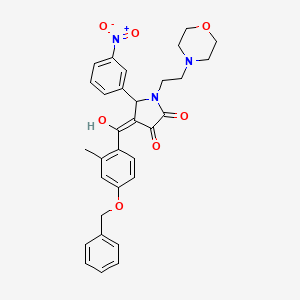
![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
